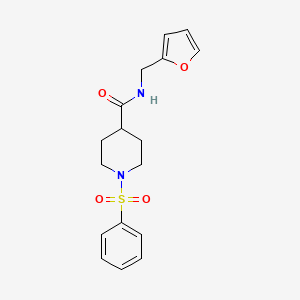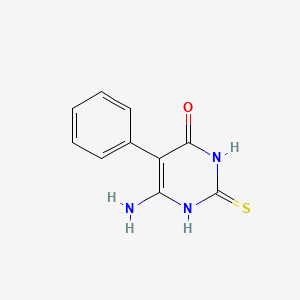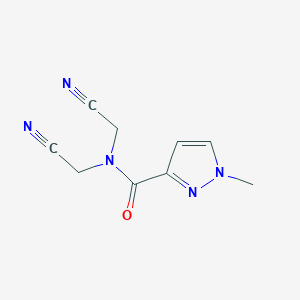
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is commonly referred to as "compound X" in the scientific literature.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide in humans.
3. Development of Analogues: The development of analogues of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide may lead to compounds with improved potency and selectivity.
4. Combination Therapy: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide may be used in combination with other drugs to enhance its therapeutic effects.
In conclusion, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has shown promise in various scientific research applications. Although more research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound has the potential to be a valuable tool in the fight against cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit the growth of various cancer cells. However, the limitations of using this compound include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide, including:
1. Further Studies on
Méthodes De Synthèse
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-amino-4-ethyl-5-methylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with cyanogen bromide to produce the final product.
Applications De Recherche Scientifique
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential use in various scientific research applications, including:
1. Cancer Research: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been shown to inhibit the growth of various cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells.
2. Neurological Disorders: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Antimicrobial Activity: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-15-12(2)23-18(16(15)11-19)20-17(21)10-7-13-5-8-14(22-3)9-6-13/h5-6,8-9H,4,7,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMGCPMBHSNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)



![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
